molecular formula C20H19Cl3N4O4S B3033555 4-[5-(2,4-dichlorophenyl)-1-(2-nitrobenzenesulfonyl)-1H-pyrazol-3-yl]piperidine hydrochloride CAS No. 1052553-33-9

4-[5-(2,4-dichlorophenyl)-1-(2-nitrobenzenesulfonyl)-1H-pyrazol-3-yl]piperidine hydrochloride

Cat. No.: B3033555
CAS No.: 1052553-33-9
M. Wt: 517.8 g/mol
InChI Key: RLTLMRBPGDNIPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-(2,4-dichlorophenyl)-1-(2-nitrobenzenesulfonyl)-1H-pyrazol-3-yl]piperidine hydrochloride is a complex organic compound characterized by its multi-ring structure, halogen substitutions, and sulfonyl and nitro functional groups. Its unique structure makes it an intriguing subject for various scientific investigations, especially in pharmacology and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multi-step organic reactions. It typically starts with the formation of the 1H-pyrazole ring, followed by its subsequent functionalization. The introduction of the 2,4-dichlorophenyl and 2-nitrobenzenesulfonyl groups is carried out through electrophilic aromatic substitution reactions. The piperidine ring is introduced in the latter stages through nucleophilic substitution reactions. These reactions are often carried out under anhydrous conditions with a strong base, like sodium hydride, in a polar aprotic solvent such as dimethylformamide.

Industrial Production Methods: On an industrial scale, the production of this compound requires careful optimization of reaction conditions to ensure high yield and purity. Continuous flow chemistry is often employed to maintain consistency. The reactions are typically conducted in high-pressure reactors to accommodate the volatile nature of some intermediates. Catalysts such as palladium may be used to facilitate specific coupling reactions.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of reactions, such as:

  • Oxidation: Can be oxidized to introduce additional functional groups.

  • Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

  • Substitution: The chlorine atoms can be substituted with nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

  • Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed:

  • Oxidation can yield sulfoxides or sulfones.

  • Reduction of the nitro group yields the corresponding amine.

  • Substitution reactions replace chlorine atoms with various nucleophiles, leading to diverse derivatives.

Scientific Research Applications

This compound serves a multitude of purposes in scientific research:

  • Chemistry: It is studied for its role as an intermediate in the synthesis of more complex molecules.

  • Biology: Used in biochemical assays to study enzyme interactions due to its structural specificity.

  • Medicine: Investigated as a potential therapeutic agent, particularly for its anti-inflammatory and anti-cancer properties.

  • Industry: Employed in the development of new materials, such as advanced polymers and catalysts.

Mechanism of Action

When compared to other compounds with similar structures, like 4-(4-chlorophenyl)-1,1-dioxo-1H,2H,3H-thieno[2,3-c]pyrazole-5-carboxamide, the uniqueness of 4-[5-(2,4-dichlorophenyl)-1-(2-nitrobenzenesulfonyl)-1H-pyrazol-3-yl]piperidine hydrochloride lies in:

  • Structure: The specific combination of sulfonyl and nitro groups along with the dichlorophenyl moiety provides distinctive chemical properties and reactivity.

  • Reactivity: This compound has unique reactivity profiles in organic synthesis, especially in forming stable intermediates for further chemical transformations.

Comparison with Similar Compounds

  • 4-(4-chlorophenyl)-1,1-dioxo-1H,2H,3H-thieno[2,3-c]pyrazole-5-carboxamide

  • 1-(2,4-dichlorophenyl)-2-(2-nitrobenzenesulfonyl)hydrazine

  • 5-(2,4-dichlorophenyl)-3-(2-nitrobenzenesulfonyl)pyrazole

And there you have it! A detailed exploration of 4-[5-(2,4-dichlorophenyl)-1-(2-nitrobenzenesulfonyl)-1H-pyrazol-3-yl]piperidine hydrochloride. What a mouthful!

Properties

IUPAC Name

4-[5-(2,4-dichlorophenyl)-1-(2-nitrophenyl)sulfonylpyrazol-3-yl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N4O4S.ClH/c21-14-5-6-15(16(22)11-14)19-12-17(13-7-9-23-10-8-13)24-25(19)31(29,30)20-4-2-1-3-18(20)26(27)28;/h1-6,11-13,23H,7-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTLMRBPGDNIPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN(C(=C2)C3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052553-33-9
Record name Piperidine, 4-[5-(2,4-dichlorophenyl)-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazol-3-yl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1052553-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[5-(2,4-dichlorophenyl)-1-(2-nitrobenzenesulfonyl)-1H-pyrazol-3-yl]piperidine hydrochloride
Reactant of Route 2
4-[5-(2,4-dichlorophenyl)-1-(2-nitrobenzenesulfonyl)-1H-pyrazol-3-yl]piperidine hydrochloride
Reactant of Route 3
4-[5-(2,4-dichlorophenyl)-1-(2-nitrobenzenesulfonyl)-1H-pyrazol-3-yl]piperidine hydrochloride
Reactant of Route 4
4-[5-(2,4-dichlorophenyl)-1-(2-nitrobenzenesulfonyl)-1H-pyrazol-3-yl]piperidine hydrochloride
Reactant of Route 5
4-[5-(2,4-dichlorophenyl)-1-(2-nitrobenzenesulfonyl)-1H-pyrazol-3-yl]piperidine hydrochloride
Reactant of Route 6
4-[5-(2,4-dichlorophenyl)-1-(2-nitrobenzenesulfonyl)-1H-pyrazol-3-yl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.